N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
This compound features a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido modification, a 2,3-dimethylphenyl substituent at position 3, and a butanamide group at the 2-ylidene position. The butanamide chain may influence solubility and intermolecular interactions.
Properties
Molecular Formula |
C17H22N2O3S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[3-(2,3-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C17H22N2O3S2/c1-4-6-16(20)18-17-19(13-8-5-7-11(2)12(13)3)14-9-24(21,22)10-15(14)23-17/h5,7-8,14-15H,4,6,9-10H2,1-3H3 |
InChI Key |
QQJIOFACVSBDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC(=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the dimethylphenyl group and the butanamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
Scientific Research Applications
N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Thiazolo-Pyrimidine Derivatives
- Example : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a, )
- Structural Differences :
- Core: Thiazolo[3,2-a]pyrimidine vs. tetrahydrothienothiazole.
- Substituents: 2,4,6-Trimethylbenzylidene and cyano groups vs. 2,3-dimethylphenyl and butanamide. Synthesis: Formed via condensation of thiouracil derivatives with chloroacetic acid and aromatic aldehydes (68% yield) . Properties: Lower molecular weight (C20H10N4O3S, MW 386) compared to the target compound. IR spectra show NH (3,436 cm⁻¹) and CN (2,219 cm⁻¹) stretches .
Thiadiazole Derivatives
- Example : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6, )
- Structural Differences :
- Core: Thiadiazole vs. tetrahydrothienothiazole.
- Substituents: Isoxazole and benzamide vs. dimethylphenyl and butanamide. Synthesis: Derived from enaminones via hydroxylamine hydrochloride-mediated cyclization (70% yield) . Properties: Higher aromaticity (C18H12N4O2S, MW 348) and IR peaks at 1606 cm⁻¹ (C=O) .
Substituent Variations
Aromatic Substituents
- Example: N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide () Structural Differences:
- Substituent: 3,4-Dimethoxyphenyl vs. 2,3-dimethylphenyl.
- Amide Chain: Acetamide (C2H5NO) vs. butanamide (C4H7NO). Implications: Methoxy groups increase electron density and polarity, whereas methyl groups enhance lipophilicity .
Active Methylene Modifications
- Example : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, )
- Structural Differences :
- Pyridine-acetyl and benzamide groups vs. butanamide and sulfone. Synthesis: Reaction of enaminones with acetylacetone (80% yield) . Properties: Dual carbonyl groups (IR: 1679, 1605 cm⁻¹) and higher molecular weight (C23H18N4O2S, MW 414) .
Physicochemical and Spectroscopic Comparisons
Functional Implications
- Solubility: The 5,5-dioxido group in the target compound may improve aqueous solubility compared to non-sulfonated analogs.
- Metabolic Stability : The dimethylphenyl group could reduce oxidative metabolism relative to methoxy-substituted analogs .
Biological Activity
N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno-thiazole core with a butanamide side chain. The presence of the 2,3-dimethylphenyl group adds to its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation. For instance, it has been suggested that similar compounds can act on the MDM2/XIAP pathway, which is crucial for regulating apoptosis in cancer cells .
- Receptor Modulation : It may also modulate receptors involved in inflammation and cell signaling pathways, although specific receptors for this compound have yet to be extensively characterized.
Anticancer Activity
Recent studies indicate that compounds structurally similar to this compound exhibit significant anticancer properties:
- IC50 Values : In vitro assays have shown that related compounds can have IC50 values in the low micromolar range against various cancer cell lines. For example, an analog demonstrated an IC50 of 0.3 μM against acute lymphoblastic leukemia (ALL) cells .
- Mechanism of Induction : The mechanism often involves the activation of apoptotic pathways through inhibition of anti-apoptotic proteins like XIAP and MDM2.
Anti-inflammatory Effects
Emerging evidence suggests that the compound may possess anti-inflammatory properties. This is hypothesized based on its structural similarities to known anti-inflammatory agents that inhibit cytokine production and modulate immune responses.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
